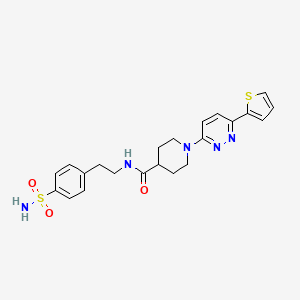
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 2,5-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Thiophene Ring Formation: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxylic acid.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with the thiophene ring and N-(4-methoxybenzyl)amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and thiophene rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
- 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-ethoxybenzyl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide exhibits unique properties due to the presence of the methoxybenzyl group. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.
特性
分子式 |
C25H29N3O4S2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-18-4-5-19(2)22(16-18)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-17-20-6-8-21(32-3)9-7-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,29) |
InChIキー |
BDUCEJAMTBUKDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11266686.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266716.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11266728.png)
![ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11266736.png)
![N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266738.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11266742.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11266745.png)
![Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B11266750.png)
![4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11266752.png)
![1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11266760.png)
![4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11266766.png)
![N,N-diethyl-3-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266771.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266774.png)
